molecular formula C15H28N4O2S B15156676 N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

Cat. No.: B15156676
M. Wt: 328.5 g/mol
InChI Key: CCSGGWGTGOLEHK-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide is a biotinylated derivative widely used as a reagent for synthesizing affinity probes, drug conjugates, and biochemical tools. Its structure comprises a biotin moiety (hexahydrothienoimidazolone) linked via a pentanamide spacer to a 5-aminopentyl group, enabling conjugation with carboxylic acids, aldehydes, or other reactive targets . The compound’s biotin component provides strong binding to streptavidin/avidin, making it valuable in pull-down assays, diagnostic kits, and targeted drug delivery systems. Synthesized via tert-butyl carbamate deprotection using trifluoroacetic acid (TFA), it achieves >95% purity (HPLC) and is stored at +4°C for stability .

Properties

IUPAC Name

N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGGWGTGOLEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Optimal solvents balance biotin solubility and reaction kinetics:

  • DMF: Enhances reagent solubility but requires rigorous drying to prevent hydrolysis of the activated ester.
  • DCM: Minimizes side reactions but may limit biotin solubility at higher concentrations.

Stoichiometry and Catalysis

  • A 1:1.2 molar ratio of biotin to 5-aminopentylamine ensures complete consumption of the limiting reagent.
  • Catalytic amounts (0.1–0.5 eq) of 4-dimethylaminopyridine (DMAP) accelerate amide bond formation.

Temperature and Reaction Time

  • Room Temperature (25°C): Standard for minimizing thermal degradation of biotin’s thiolane ring.
  • Extended Reaction Time (18–24 hours): Compensates for steric hindrance around biotin’s carboxyl group.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction time and improve yield consistency.
  • Green Chemistry Principles: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance environmental sustainability.

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 4.49 (m, 1H, biotin CH-N), 4.32 (m, 1H, biotin CH-S), 3.18 (t, 2H, pentylamine NH₂), 2.92 (d, 2H, biotin CH₂-S).
    • ¹³C NMR: 172.8 ppm (amide C=O), 164.5 ppm (biotin urea C=O).
  • Mass Spectrometry (MS):

    • ESI-MS: m/z 329.18 [M+H]⁺ (calculated for C₁₅H₂₈N₄O₂S: 328.47).

Purity Assessment

  • HPLC: ≥98% purity using a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid).
  • Elemental Analysis: C 54.60%, H 8.46%, N 16.92% (theoretical for C₁₅H₂₈N₄O₂S).

Comparative Analysis of Synthetic Methodologies

Parameter Small-Scale Lab Synthesis Industrial Production
Activation Reagent EDC/NHS DIC/HOAt
Solvent DMF CPME
Purification Column Chromatography Continuous Chromatography
Yield 65–75% 85–90%
Scale <100 mg >1 kg

Challenges and Mitigation Strategies

  • Low Solubility of Biotin: Pre-activation in DMF with sonication improves dispersion.
  • Oligomerization Side Reactions: Use of excess 5-aminopentylamine (1.5 eq) suppresses biotin self-condensation.
  • Hydrolysis of Activated Esters: Strict moisture control via molecular sieves or anhydrous solvents.

Applications in PROTAC Development

As a PROTAC linker, this compound’s alkyl chain facilitates spatial coordination between E3 ubiquitin ligase and target protein ligands. Its biotin moiety enables streptavidin-based purification of PROTAC complexes, critical for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

5-(Biotinamido)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 5-(Biotinamido)pentylamine include EDC, NHS, and DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the reaction .

Major Products Formed

The major products formed from reactions involving 5-(Biotinamido)pentylamine are biotinylated derivatives, which can be used in various biochemical applications .

Scientific Research Applications

5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical analyses.

    Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.

    Medicine: Employed in the development of diagnostic assays and therapeutic agents.

    Industry: Used in the production of biotinylated products for research and commercial purposes

Mechanism of Action

The mechanism of action of 5-(Biotinamido)pentylamine involves its ability to form covalent bonds with target molecules through its terminal amino group. This allows it to act as a biotinylated linker, facilitating the attachment of biotin to various molecules. The biotin moiety can then interact with avidin or streptavidin, enabling the detection, purification, and study of the biotinylated molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Biotinylated Amines

Compound Name Substituent Molecular Formula Key Features
N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide 5-aminopentyl C₁₉H₃₄N₄O₃S Long alkyl chain enhances membrane permeability; used in protein labeling
N-(2-aminoethyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide 2-aminoethyl C₁₃H₂₄N₄O₃S Shorter chain improves water solubility; ideal for surface immobilization
N-(6-aminohexyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide 6-aminohexyl C₂₀H₃₆N₄O₃S Extended spacer for reduced steric hindrance in antibody conjugation
N-(3-(5-aminonaphthalen-1-yl)propyl)-5-{…}pentanamide Naphthalene-linked C₂₃H₃₀N₄O₂S Fluorescent tag integration for imaging applications

Critical Analysis

  • Chain Length vs. Solubility: Shorter chains (e.g., 2-aminoethyl) enhance aqueous solubility but may limit cell permeability, while longer chains (e.g., 5-aminopentyl) improve tissue penetration .
  • Synthetic Efficiency : TFA deprotection (used for the target compound) avoids harsh conditions but requires careful handling due to corrosiveness . In contrast, CuAAC (used in Biotin-ASM-7) offers regioselectivity but lower yields .
  • Biological Specificity : Modifications like naphthalene (compound 17) or pyrimidine (compound 14) enable fluorescence or kinase targeting, expanding utility in niche applications .

Biological Activity

N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H28N4O2SC_{15}H_{28}N_{4}O_{2}S with a molecular weight of approximately 328.5 g/mol. The structure includes a thieno[3,4-d]imidazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H28N4O2S
Molecular Weight328.5 g/mol
SolubilitySoluble in water
Log P (octanol/water)1.17

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of bacterial strains.
  • Antioxidant Effects : The compound may reduce oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in various diseases.
  • Cytotoxicity : Studies have shown that it can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting strong antimicrobial properties.
  • Antioxidant Activity :
    • In vitro assays revealed that the compound significantly reduced ROS levels in human keratinocyte cells exposed to UV radiation, demonstrating its potential as a protective agent against UV-induced skin damage.
  • Cytotoxicity Testing :
    • A series of cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced cell death with IC50 values ranging from 10 µM to 20 µM, showcasing its potential as a therapeutic agent in oncology.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AntioxidantReduced ROS levels in UV-exposed cells
CytotoxicityInduced apoptosis in HeLa and MCF-7 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure:

Deprotection of tert-butyl carbamate : React tert-butyl (5-(biotinamido-pentyl)carbamate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding a primary amine intermediate .

Amide bond formation : Couple the amine with D-biotin derivatives using EDC/HOBt in 1,4-dioxane, followed by purification via flash chromatography (CH2Cl2:MeOH:AcOH gradients) .

  • Yield Optimization : Use excess coupling reagents (e.g., EDC) and maintain anhydrous conditions. Monitor reaction progress by LCMS to minimize side products .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (e.g., argon) in amber vials to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles .
  • Safety : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315/H319). For spills, neutralize with absorbent materials (e.g., vermiculite) and avoid water jets to prevent splashing .

Advanced Research Questions

Q. What strategies enable selective conjugation of this compound to biomolecules for targeted drug delivery?

  • Methodological Answer :

  • Click Chemistry : Use azide-alkyne cycloaddition (CuAAC) with biotin-azide derivatives (e.g., N-(3-azidopropyl)-pentanamide). Optimize reaction conditions with THPTA ligand and CuSO4/NaAsc in DMSO for 12 h .
  • Enzymatic Biotinylation : Employ BirA ligase for site-specific conjugation to lysine residues in proteins. Validate efficiency via streptavidin gel-shift assays .
  • Challenges : Steric hindrance from the hexahydrothienoimidazolone ring may reduce conjugation efficiency. Pre-incubate with PEG spacers (e.g., PEG4 or PEG6) to improve accessibility .

Q. How can structural modifications enhance its selectivity as a carbonic anhydrase (CA) inhibitor?

  • Methodological Answer :

  • Sulfonamide Derivatives : Introduce sulfonamide groups at the phenyl ring (e.g., 3-sulfamoylphenyltriazole) to exploit CA active-site zinc coordination. Purify derivatives via reverse-phase HPLC (NH4CO3/MeCN gradients) .
  • SAR Insights : Replace the pentanamide chain with shorter alkyl linkers (C3 instead of C5) to reduce off-target binding. Confirm selectivity via isoform-specific enzymatic assays (CA II vs. CA IX) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR in CD3OD or DMSO-d6 to confirm amide bond formation (δ ~7.7 ppm for CONH) and biotin stereochemistry (δ ~4.5 ppm for thienoimidazolone protons) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ = 329.1 for the deprotected amine) .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Optimize mobile phases with 0.1% TFA to resolve polar impurities .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Yields range from 28% to 66% depending on coupling reagents (EDC vs. HBTU) and solvent systems (1,4-dioxane vs. DMF). Pre-activation of carboxylates with HOBt improves consistency .
  • Biological Activity Discrepancies : Derivatives with fluorophenyl groups show divergent CA inhibition (IC50 = 12 nM to >1 µM). Use molecular docking (AutoDock Vina) to correlate substituent orientation with activity .

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